Trihexyl benzene-1,2,4-tricarboxylate
Overview
Description
Trihexyl benzene-1,2,4-tricarboxylate is an organic compound with the molecular formula C27H42O6. It is a liquid at room temperature and is known for its use as a plasticizer in various industrial applications. The compound is characterized by its three hexyl groups attached to a benzene ring, which also bears three carboxylate groups at the 1, 2, and 4 positions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Trihexyl benzene-1,2,4-tricarboxylate can be synthesized through the esterification of benzene-1,2,4-tricarboxylic acid with hexanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and advanced purification techniques to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Trihexyl benzene-1,2,4-tricarboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of strong acids or bases, leading to the formation of benzene-1,2,4-tricarboxylic acid and hexanol.
Oxidation: The compound can be oxidized under harsh conditions, although this is less common due to the stability of the ester groups.
Substitution: The hexyl groups can be substituted with other alkyl or aryl groups through transesterification reactions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Catalysts such as titanium alkoxides are used in transesterification reactions.
Major Products Formed
Hydrolysis: Benzene-1,2,4-tricarboxylic acid and hexanol.
Oxidation: Various oxidized products depending on the conditions.
Substitution: New esters with different alkyl or aryl groups.
Scientific Research Applications
Trihexyl benzene-1,2,4-tricarboxylate has several applications in scientific research:
Chemistry: Used as a plasticizer in the production of flexible polymers and resins.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: Studied for its biocompatibility and potential use in medical devices.
Industry: Widely used in the manufacture of flexible PVC products, coatings, and adhesives.
Mechanism of Action
The mechanism of action of trihexyl benzene-1,2,4-tricarboxylate primarily involves its role as a plasticizer. It interacts with polymer chains, reducing intermolecular forces and increasing flexibility. This interaction occurs through the insertion of the ester groups between polymer chains, disrupting their regular packing and enhancing their mobility .
Comparison with Similar Compounds
Similar Compounds
Tris(2-ethylhexyl) benzene-1,2,4-tricarboxylate: Another plasticizer with similar properties but different alkyl groups.
Diethylhexyl phthalate: A widely used plasticizer with a different chemical structure but similar applications.
Butyl benzyl phthalate: Another plasticizer with a benzene ring and different alkyl groups.
Uniqueness
Trihexyl benzene-1,2,4-tricarboxylate is unique due to its specific combination of hexyl groups and carboxylate groups, which provide a balance of flexibility and stability. This makes it particularly suitable for applications requiring high-performance plasticizers .
Properties
IUPAC Name |
trihexyl benzene-1,2,4-tricarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42O6/c1-4-7-10-13-18-31-25(28)22-16-17-23(26(29)32-19-14-11-8-5-2)24(21-22)27(30)33-20-15-12-9-6-3/h16-17,21H,4-15,18-20H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHBQKVKHGQWRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCCCCC)C(=O)OCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4052681 | |
Record name | Trihexyl benzene-1,2,4-tricarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4052681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 1,2,4-Benzenetricarboxylic acid, 1,2,4-trihexyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
1528-49-0 | |
Record name | Trihexyl trimellitate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1528-49-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,4-Benzenetricarboxylic acid, 1,2,4-trihexyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001528490 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,4-Benzenetricarboxylic acid, 1,2,4-trihexyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Trihexyl benzene-1,2,4-tricarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4052681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trihexyl benzene-1,2,4-tricarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.735 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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